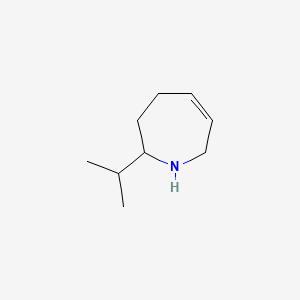![molecular formula C10H12N2O3S B14905300 4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
4-[(4-Nitrophenyl)sulfanyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Nitrophenyl)thio)morpholine is a chemical compound that has garnered significant interest in medicinal chemistry. It is known for its role as a precursor to 4-thiomorpholinoaniline, a useful building block in the synthesis of various pharmacologically active compounds . The compound features a morpholine ring substituted with a 4-nitrophenylthio group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-((4-Nitrophenyl)thio)morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under controlled conditions . This reaction is facilitated by the nucleophilic nature of thiomorpholine, which attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene, resulting in the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to neutralize the by-products.
Industrial production methods for this compound are not extensively documented, but the principles of nucleophilic aromatic substitution can be scaled up for larger-scale synthesis. The choice of solvent, temperature, and reaction time are critical factors that need to be optimized for industrial applications.
Chemical Reactions Analysis
4-((4-Nitrophenyl)thio)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The compound can participate in further substitution reactions, particularly at the nitro group or the aromatic ring, to introduce additional functional groups.
Common reagents for these reactions include hydrogen gas, tin(II) chloride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Nitrophenyl)thio)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antidiabetic, antimigraine, and antimicrobial agents. The compound’s derivatives are explored for their potential as kinase inhibitors, reverse transcriptase inhibitors, and other therapeutic agents.
Biological Studies: The compound and its derivatives are used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-((4-Nitrophenyl)thio)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as an inhibitor of certain enzymes or receptors. The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and protein targets . The nitro group, when reduced to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
4-((4-Nitrophenyl)thio)morpholine can be compared with similar compounds such as 4-(4-nitrophenyl)morpholine. The key difference lies in the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom increases the compound’s lipophilicity and provides a site for oxidation, making it a versatile intermediate in synthetic chemistry .
Similar compounds include:
4-(4-Nitrophenyl)morpholine: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
4-Thiomorpholinoaniline: The reduced form of 4-((4-Nitrophenyl)thio)morpholine, used as a building block in various synthetic applications.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
InChI Key |
HHLDAZDJEMBLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



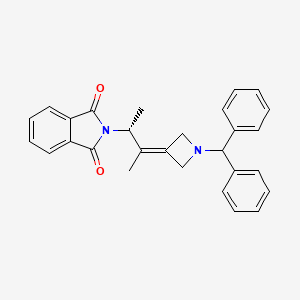
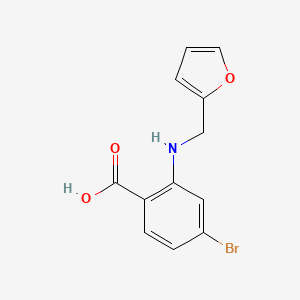
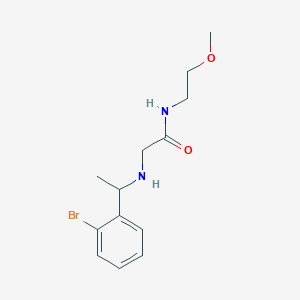
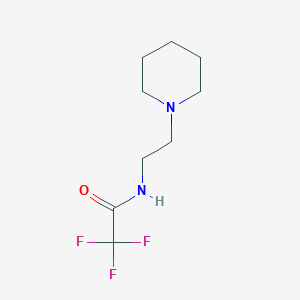
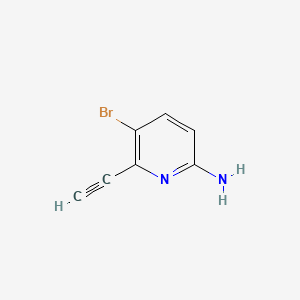
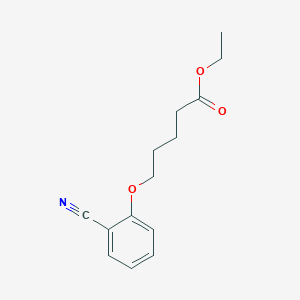
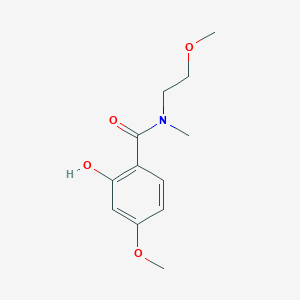
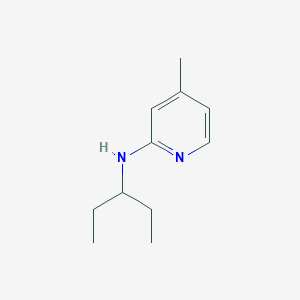
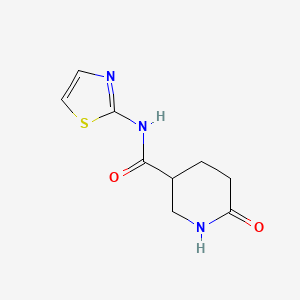
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
![rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)
